2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate
Description
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C18H16ClNO4S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 5-chloro-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-23-15-10-9-14(19)11-17(15)25(21,22)24-16-6-4-5-13-8-7-12(2)20-18(13)16/h4-11H,3H2,1-2H3 |
InChI Key |
LAOCGEOADJVNDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The quinoline core is then further functionalized to introduce the 2-methyl and 8-quinolinyl groups.
The next step involves the sulfonation of the quinoline derivative to introduce the 5-chloro-2-ethoxybenzenesulfonate group. This can be achieved using chlorosulfonic acid and subsequent reaction with 2-ethoxybenzene .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom in the sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline core can also intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the sulfonate group.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 8-position.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness
2-Methyl-8-quinolinyl 5-chloro-2-ethoxybenzenesulfonate is unique due to the presence of both the quinoline core and the sulfonate group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
